2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
Description
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a carboethoxy group (–COOEt) at the 2'-position of the aromatic ring and a 2-thiomethylphenyl (–SMePh) substituent at the 3-position of the propanone backbone.
Propiophenone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For instance, the carboethoxy group is introduced through esterification or alkylation of carboxylated intermediates . The thiomethyl group likely originates from sulfur-containing reagents, such as diphenyl diselenide or morpholine-sulfur systems, as seen in reactions producing β-morpholinopropiophenone and selenated analogs . The thiomethyl moiety may also influence coordination chemistry, as demonstrated in ruthenium complexes with N,S-donor ligands .
Properties
IUPAC Name |
ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)23-2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOTZYHGDVVABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644314 | |
| Record name | Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-39-7 | |
| Record name | Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions such as nucleophilic additions and esterifications.
Biology
- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties. Its interaction with biological systems is an area of ongoing investigation.
Medicine
- Pharmaceutical Research : There is growing interest in exploring the therapeutic potential of this compound. Studies suggest that it may modulate specific biochemical pathways, making it a candidate for drug development.
Industry
- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties for industrial applications.
Research on the biological activity of this compound is limited but promising. Insights can be drawn from studies on structurally similar compounds:
Anticancer Activity
Some analogs have demonstrated the ability to induce apoptosis in cancer cell lines by activating specific signaling pathways. Although direct studies on this compound are lacking, these findings suggest potential anticancer applications.
Enzyme Inhibition
Preliminary studies indicate that compounds similar to this may inhibit enzymes involved in metabolic pathways. This highlights the importance of structural modifications in enhancing or diminishing biological activity.
Case Study 1: Anticancer Mechanisms
A study examining related compounds demonstrated that certain ketones could inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and promoting apoptosis. This mechanism was linked to modulation of the estrogen receptor pathway.
Case Study 2: Enzyme Interaction
Research focused on enzyme interactions revealed that acetophenone derivatives could inhibit specific enzymes involved in drug metabolism. These findings underscore the significance of structural modifications in determining biological activity.
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Position Effects: Carboethoxy Group Variations
The position of the carboethoxy group significantly impacts molecular properties. For example:
The 2'-carboethoxy derivatives generally exhibit lower molecular weights compared to trifluorinated analogs. Positional isomers also affect steric hindrance and reactivity in catalytic reactions, such as α-phenylselenation, where electron-withdrawing groups enhance yields .
Aryl Group Variations: Thiomethylphenyl vs. Fluorophenyl/Methoxyphenyl
The aryl group at the 3-position modulates electronic and steric properties:
*Inferred molecular weight based on structural analogs.
Fluorophenyl derivatives, with strong C–F bonds, are often used in drug design for metabolic stability .
Halogenated Derivatives: Chloro-Substituted Analogs
Chlorination at the aromatic ring increases molecular weight and alters reactivity:
Chloro derivatives exhibit higher molecular weights (~323–325 g/mol) compared to non-halogenated analogs.
Physical Properties and Commercial Availability
*Density inferred from similar dichloro derivatives .
Biological Activity
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol. This compound is part of a class of chemicals known for their diverse biological activities, which include potential therapeutic applications in various fields such as medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, influencing biochemical reactions.
- Receptor Modulation : The compound may bind to cellular receptors, affecting signal transduction pathways that regulate cellular responses.
- Gene Expression Regulation : It can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular behavior.
Research Findings
Recent studies have explored the compound's potential as an antimicrobial and anti-inflammatory agent. The following table summarizes key findings from research on its biological activities:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro against various strains, suggesting potential as a broad-spectrum antimicrobial agent. |
| Study 2 | Anti-inflammatory | Showed reduction in inflammatory markers in cell cultures treated with the compound, indicating its potential in managing inflammatory conditions. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. |
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Antimicrobial Activity :
- Researchers evaluated the compound's efficacy against antibiotic-resistant bacterial strains. Results indicated a notable reduction in bacterial viability, supporting its potential as an alternative therapeutic agent.
-
Case Study on Anti-inflammatory Effects :
- In a controlled study involving inflammatory models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its role in modulating immune responses.
-
Case Study on Enzyme Interaction :
- A detailed kinetic study revealed that the compound acts as a reversible inhibitor of specific enzymes, providing insights into its mechanism of action and potential for drug development.
Comparison with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Chemical Structure | Biological Activity |
|---|---|---|
| 2'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone | Similar structure with different substitutions | Moderate antimicrobial activity |
| 2'-Carboethoxy-3-(4-methylphenyl)propiophenone | Different substitution pattern | Limited anti-inflammatory effects |
The specific substitution pattern of this compound contributes to its enhanced reactivity and biological activity compared to these similar compounds.
Q & A
Q. Q: What are the key synthetic pathways for 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized?
A:
- Friedel-Crafts Acylation : Start with a thiomethyl-substituted benzene derivative (e.g., 2-thiomethylbenzene) and react with ethyl chlorooxalate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the carboethoxy group. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to balance reactivity and selectivity .
- Thiomethyl Group Stability : Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the thiomethyl group during synthesis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Advanced Structural Characterization
Q. Q: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
A:
- Multi-Dimensional NMR : Use ¹H-¹³C HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons and carbonyl environments. Compare with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve stereoelectronic effects influencing spectral discrepancies. Cross-reference with PubChem’s crystallographic database for analogous structures .
Intermediate Purification Challenges
Q. Q: What methodologies are effective in purifying intermediates with thiomethyl groups prone to oxidation?
A:
- Reductive Stabilization : Add a reducing agent (e.g., ascorbic acid) to the reaction mixture to mitigate sulfur oxidation during workup.
- Flash Chromatography : Use a solvent system with 5–10% ethyl acetate in hexane to minimize oxidative degradation. Monitor fractions via TLC (UV/iodine staining) for real-time tracking .
Computational Modeling Applications
Q. Q: How can computational tools predict the reactivity of this compound in novel reactions?
A:
- DFT Calculations : Employ Gaussian or ORCA software to model transition states for electrophilic substitution reactions. Focus on electron density maps to identify reactive sites (e.g., para positions relative to thiomethyl groups). Validate with experimental kinetic data .
- Solvent Effect Simulations : Use COSMO-RS to predict solvation effects on reaction pathways, particularly for polar aprotic solvents like DMF .
Toxicity and Environmental Impact Mitigation
Q. Q: What protocols ensure safe handling and disposal of this compound in academic labs?
A:
- Storage : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the carboethoxy group.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before transferring to halogen-resistant containers for incineration. Follow EPA guidelines for sulfur-containing waste (Category S3) .
Enantioselective Synthesis Strategies
Q. Q: What advanced techniques enable enantioselective synthesis of chiral derivatives?
A:
- Chiral Auxiliaries : Introduce a menthol-based chiral auxiliary during Friedel-Crafts acylation to control stereochemistry. Remove the auxiliary via hydrolysis under mild acidic conditions (e.g., citric acid) .
- Enzymatic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of a racemic intermediate .
Analytical Method Validation
Q. Q: How can researchers validate purity and stability for long-term studies?
A:
- HPLC-DAD/MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to separate degradation products. Quantify impurities via external calibration with authenticated standards .
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via FTIR for carbonyl band shifts (1700–1750 cm⁻¹) .
Mechanistic Studies for Byproduct Formation
Q. Q: What experimental designs elucidate mechanisms behind unwanted byproducts (e.g., sulfoxide derivatives)?
A:
- Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton transfer steps in sulfoxide formation. Analyze via LC-MS for isotopic mass shifts .
- Kinetic Profiling : Perform time-course NMR to identify intermediates. Quench aliquots at intervals (0, 15, 30 min) and compare with simulated reaction networks .
Cross-Disciplinary Applications
Q. Q: How can this compound serve as a precursor in materials science or medicinal chemistry?
A:
- Polymer Synthesis : Incorporate into thiophene-based conjugated polymers via Suzuki coupling. Characterize conductivity via four-point probe measurements .
- Drug Discovery : Functionalize the thiomethyl group as a bioisostere for methyl sulfides in kinase inhibitors. Screen activity using in vitro assays (e.g., IC₅₀ determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
